molecular formula C27H48O B583132 5alpha-Cholestan-3beta-ol-[d7] CAS No. 84061-69-8

5alpha-Cholestan-3beta-ol-[d7]

Cat. No.: B583132
CAS No.: 84061-69-8
M. Wt: 395.723
InChI Key: QYIXCDOBOSTCEI-CHJQWZHXSA-N
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Description

Significance of Isotopic Labeling in Sterol Research

Isotopic labeling involves the replacement of one or more atoms of a molecule with their isotopes. In the context of sterol research, this typically involves substituting hydrogen atoms with their heavier isotope, deuterium (B1214612). This subtle modification provides a powerful handle for researchers to trace, quantify, and characterize sterols and their metabolites within complex biological systems. arkat-usa.org The use of stable isotopes like deuterium has largely superseded radioactive labeling, offering a safer and more versatile approach to studying sterol metabolism and transport. mdpi.com

The primary advantage of isotopic labeling lies in the ability to distinguish the labeled molecules from their naturally abundant, unlabeled counterparts. This distinction is readily detected by analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. arkat-usa.org By introducing a known quantity of a deuterated sterol into a system, researchers can track its metabolic fate, determine the rates of various biochemical reactions, and elucidate complex metabolic pathways. elifesciences.org This approach has been instrumental in understanding cholesterol homeostasis and its dysregulation in various diseases. mdpi.com

Role of Deuterated Sterols as Non-Perturbing Probes in Biological Systems

A key advantage of using deuterium-labeled sterols is that they are considered non-perturbing probes. The substitution of hydrogen with deuterium results in a minimal change to the molecule's size, shape, and chemical properties. rsc.org This ensures that the labeled sterol behaves almost identically to its natural counterpart within a biological system, minimizing any unintended disruption of normal cellular processes. rsc.org

This non-perturbing nature is crucial for accurately studying the dynamic behavior of sterols in their native environment. For instance, deuterated cholesterol has been used to investigate its distribution and interactions within cell membranes, providing insights into the formation and properties of lipid rafts. rsc.org Because the chemical reactivity of deuterium is very similar to that of hydrogen, these labeled molecules can participate in biochemical reactions without significantly altering their kinetics, allowing for reliable measurements of metabolic fluxes. arkat-usa.org

Overview of 5alpha-Cholestan-3beta-ol-[d7] in Scientific Inquiry

5alpha-Cholestan-3beta-ol, also known as dihydrocholesterol, is a saturated derivative of cholesterol. nih.gov Its deuterated form, specifically 5alpha-Cholestan-3beta-ol-[d7], incorporates seven deuterium atoms, typically in the side chain of the molecule. nih.gov This specific labeling pattern makes it an invaluable internal standard for mass spectrometry-based analyses.

The primary application of 5alpha-Cholestan-3beta-ol-[d7] is in quantitative studies of sterols and their metabolites. When analyzing biological samples, which are often complex mixtures, the addition of a known amount of the deuterated standard allows for precise and accurate quantification of the endogenous, unlabeled 5alpha-Cholestan-3beta-ol and other related sterols. researchgate.net The distinct mass difference between the labeled and unlabeled compounds enables their clear separation and detection by mass spectrometry, correcting for any sample loss or variations in instrument response during the analytical process. nih.gov This methodology has been applied in various research areas, including the study of fecal neutral sterol excretion and the investigation of metabolic changes in conditions like atopic dermatitis. karger.comnih.gov

Below is a table summarizing the key properties of 5alpha-Cholestan-3beta-ol-[d7]:

PropertyValue
Chemical Formula C27H41D7O
Molecular Weight 395.71 g/mol lgcstandards.com
Unlabeled CAS Number 80-97-7 lgcstandards.com
Labeled CAS Number 84061-69-8 lgcstandards.com
Typical Application Internal standard for mass spectrometry

The use of 5alpha-Cholestan-3beta-ol-[d7] and other deuterated sterols continues to be a cornerstone of modern lipid research, enabling detailed investigations into the intricate roles of these essential molecules in health and disease.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H48O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25,28H,6-17H2,1-5H3/t19?,20-,21-,22-,23+,24-,25-,26-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYIXCDOBOSTCEI-LLEAGCRGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCCC(C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H48O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Applications As Analytical Standards in Quantitative Metabolomics and Lipidomics

Isotope Dilution Mass Spectrometry Principles for Sterol Quantification

Isotope dilution mass spectrometry (ID-MS) is a reference measurement procedure for the accurate quantification of analytes, including cholesterol and other sterols. nih.gov This technique relies on the addition of a known amount of a stable isotope-labeled version of the analyte of interest to a sample at the beginning of the analytical process. lipidmaps.org Because the isotope-labeled standard (in this case, 5alpha-Cholestan-3beta-ol-[d7]) is chemically identical to the endogenous analyte, it experiences the same extraction inefficiencies, derivatization yields, and ionization suppression or enhancement during mass spectrometric analysis. lipidmaps.orgucl.ac.uk By measuring the ratio of the signal from the endogenous analyte to that of the isotopic standard, an accurate quantification of the original concentration of the analyte in the sample can be achieved. nih.gov This method effectively compensates for sample loss and matrix effects, leading to high precision and accuracy. nih.govnih.gov

Internal Standard Utility of 5alpha-Cholestan-3beta-ol-[d7] for Sterol Analysis

Deuterated sterols, such as 5alpha-Cholestan-3beta-ol-[d7] and cholesterol-[d7], are invaluable as internal standards in mass spectrometry-based lipid analysis. nih.govnih.govnih.gov Their physical and chemical properties are nearly identical to their non-labeled counterparts, ensuring they behave similarly during extraction, chromatography, and ionization. lipidmaps.org However, their increased mass allows them to be distinguished from the endogenous sterols by the mass spectrometer. lipidmaps.orgnih.gov

The use of 5alpha-Cholestan-3beta-ol-[d7] as an internal standard is a common practice in methods for the simultaneous determination of multiple sterols. nih.gov For instance, in the analysis of human plasma, deuterated standards are added to the sample before lipid extraction to enable accurate quantification and to assess extraction efficiency. nih.govresearchgate.net The principle of isotope dilution MS allows for the calculation of the endogenous sterol concentration based on the predetermined relative response factor between the peak areas and masses of the deuterated standard and the endogenous sterol. lipidmaps.org This approach has been successfully applied to quantify a wide range of sterols in various biological matrices, including plasma and tissues. nih.govnih.gov

Method Development and Validation for Complex Biological Matrices

The accurate quantification of sterols in biological samples like plasma, serum, and tissues presents significant analytical challenges due to the complexity of the matrix and the low abundance of many sterol species.

Extraction Procedures from Biological Samples (e.g., Bligh/Dyer, Folch, Solid-Phase Extraction)

The initial step in sterol analysis is their extraction from the biological matrix. The classic Bligh/Dyer and Folch methods are widely used liquid-liquid extraction (LLE) techniques. nih.govkosfaj.org Both utilize a mixture of chloroform (B151607) and methanol (B129727) to disrupt lipoproteins and solubilize lipids. nih.gov The primary difference between them lies in the solvent-to-water ratio, with the Bligh/Dyer method using a smaller volume of organic solvent. kosfaj.org

A typical extraction protocol involves adding the deuterated internal standard, such as 5alpha-Cholestan-3beta-ol-[d7], to the sample prior to extraction. lipidmaps.orgnih.gov This is followed by the addition of the chloroform/methanol mixture. nih.gov After vortexing and centrifugation, the organic phase containing the lipids is separated from the aqueous phase. lipidmaps.org

Solid-phase extraction (SPE) is another common technique used for sample clean-up and fractionation of the lipid extract. kosfaj.orgresearchgate.net Silica-based SPE cartridges can be used to separate sterols from more polar or nonpolar lipids. researchgate.net For example, after loading the lipid extract onto a silica (B1680970) cartridge, nonpolar compounds like cholesteryl esters can be eluted with a nonpolar solvent like hexane, followed by the elution of free sterols with a more polar solvent mixture, such as isopropanol (B130326) in hexane. lipidmaps.orgresearchgate.net

Extraction Method Principle Typical Solvents Application Notes
Bligh/Dyer Liquid-Liquid ExtractionChloroform, Methanol, WaterA modified procedure is often used where deuterated standards are added before extraction. lipidmaps.orgnih.gov
Folch Liquid-Liquid ExtractionChloroform, Methanol, WaterA classic method for total lipid extraction. nih.govkosfaj.org
Solid-Phase Extraction (SPE) Adsorption ChromatographyHexane, Isopropanol, TolueneUsed for sample clean-up and fractionation to isolate sterols from other lipid classes. lipidmaps.orgresearchgate.net

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a chemical modification technique often employed to improve the analytical properties of sterols for chromatographic analysis. usask.ca For gas chromatography-mass spectrometry (GC-MS), derivatization is necessary to increase the volatility and thermal stability of the sterols. mdpi.com Silylation, which involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, is a popular method. mdpi.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used to form TMS-ether derivatives of sterols. researchgate.net These derivatives exhibit good chromatographic behavior and produce characteristic mass spectra useful for identification and quantification. nih.govmdpi.com

For liquid chromatography-mass spectrometry (LC-MS), derivatization is not always required but can enhance ionization efficiency and sensitivity, particularly for electrospray ionization (ESI). usask.ca While underivatized sterols can be analyzed, derivatization can lead to better peak shape and resolution. usask.ca Strategies like acetylation or the formation of Girard P hydrazine (B178648) derivatives have been used to improve detection. nih.govpnas.org Trifluoroacetylation has also been shown to create stable derivatives with excellent chromatographic properties and specific mass spectral fragmentation, allowing for very low detection limits. mdpi.com

Derivatization Technique Targeted Functional Group Common Reagents Analytical Platform Benefits
Silylation HydroxylBSTFA, TMCSGC-MSIncreased volatility and thermal stability, characteristic mass spectra. mdpi.comresearchgate.net
Acetylation HydroxylAcetic AnhydrideGC-MS, LC-MSCan improve chromatographic properties. mdpi.com
Trifluoroacetylation HydroxylTrifluoroacetic AnhydrideGC-MSHigh stability, short retention times, specific fragmentation. mdpi.com
Girard P Hydrazine Oxo (keto)Girard P ReagentLC-MSEnhances ionization for oxosterols. pnas.org

Assessment and Compensation of Matrix Effects in Sterol Quantification

Matrix effects are a significant challenge in LC-MS analysis, where co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte of interest, leading to inaccurate quantification. nih.gov The complex nature of biological matrices makes them prone to such effects. semanticscholar.org

One of the most effective ways to compensate for matrix effects is the use of a stable isotope-labeled internal standard, such as 5alpha-Cholestan-3beta-ol-[d7]. nih.gov Since the internal standard co-elutes and experiences the same ionization suppression or enhancement as the endogenous analyte, the ratio of their signals remains constant, allowing for accurate quantification. nih.gov

The extent of the matrix effect can be assessed by comparing the peak area of an analyte in a standard solution to the peak area of the same analyte spiked into a post-extraction sample. semanticscholar.org Studies have shown that cholesterol can be a major contributor to the matrix effect in sterol analysis. nih.gov To address this, customized calibration curves prepared in a matrix that mimics the actual sample (e.g., diluted plasma) can be used to improve accuracy. nih.govoup.com

Quantification of Endogenous Sterols and Related Metabolites

The methodologies described above, utilizing 5alpha-Cholestan-3beta-ol-[d7] as an internal standard, enable the precise quantification of a wide array of endogenous sterols and their metabolites. This is crucial for studying cholesterol homeostasis and related metabolic pathways. nih.gov For example, these methods have been applied to measure cholesterol precursors, phytosterols, and oxysterols in human plasma and tissues. nih.govoup.com

Analysis of Cholestanol (B8816890) and Cholesterol Analogs

5alpha-Cholestan-3beta-ol-[d7] is the isotope-labeled analog of 5alpha-Cholestan-3beta-ol, a stanol formed from the biohydrogenation of cholesterol in the gut. usbio.net Given its structural resemblance, it is an ideal internal standard for the quantification of cholestanol and other cholesterol analogs in biological samples. This is particularly important in studying conditions where the metabolism of these sterols is altered. For instance, accurate measurement of cholestanol is crucial in the diagnosis and monitoring of cerebrotendinous xanthomatosis, a rare genetic disorder characterized by abnormal sterol storage. nih.gov

Quantification of Oxysterols (e.g., 7-ketocholesterol (B24107), 25-hydroxycholesterol)

Oxysterols are oxidized derivatives of cholesterol that play significant roles in various physiological and pathological processes. researchgate.net They are present in very low concentrations in biological systems, often alongside a large excess of cholesterol, which makes their analysis challenging. researchgate.netucl.ac.uk The use of deuterated internal standards like 5alpha-Cholestan-3beta-ol-[d7] is essential for the accurate quantification of these low-abundance molecules by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netuzh.ch

For example, deuterated standards are employed to precisely measure levels of key oxysterols such as 7-ketocholesterol and 25-hydroxycholesterol. uzh.chnih.gov These oxysterols are implicated in inflammatory processes and the regulation of cholesterol homeostasis. uzh.chnih.gov Accurate quantification is vital for understanding their roles in diseases like atherosclerosis and neurodegenerative disorders. researchgate.netucl.ac.uk

A study focused on developing a robust method for oxysterol analysis highlighted the use of deuterated internal standards to ensure precision and accuracy. uzh.ch The methodology involved LC-MS/MS for the simultaneous determination of multiple oxysterols, where the stable isotope-labeled standards were crucial for reliable quantification. uzh.ch

Sterol Profiling in Cellular and Tissue Samples (e.g., mammalian cells, mouse brain)

Lipidomics studies often require comprehensive profiling of all sterols within a given biological sample. 5alpha-Cholestan-3beta-ol-[d7] can be used as a general internal standard for the broad quantification of a range of sterols in various matrices, including mammalian cells and tissues like the mouse brain. researchgate.netnih.gov This allows for a detailed snapshot of the sterol landscape, providing insights into metabolic pathways and their alterations in disease states.

Research has demonstrated the application of such standards in the sterol analysis of brain tissue, where numerous sterols and their metabolites are present. researchgate.netucl.ac.uk For instance, studies have identified and quantified a wide array of sterols in the rat brain and embryonic mouse central nervous system, revealing the complex sterol composition in these tissues. researchgate.netucl.ac.uk The use of internal standards was fundamental to achieving the sensitivity and specificity required for these detailed analyses. researchgate.netucl.ac.uk

Application in Research on Sterol Dysregulation and Lipid Metabolism

The ability to accurately quantify sterols is paramount in research focused on sterol dysregulation and lipid metabolism. usbio.net Disorders in these pathways are linked to a multitude of diseases, including cardiovascular disease, metabolic syndrome, and certain cancers. By using 5alpha-Cholestan-3beta-ol-[d7] as an internal standard, researchers can obtain reliable data on how sterol levels change in response to genetic modifications, dietary interventions, or therapeutic treatments. This information is crucial for elucidating the mechanisms of disease and for the development of new therapeutic strategies.

Quality Control and Interlaboratory Comparability Utilizing 5alpha-Cholestan-3beta-ol-[d7] Standards

In addition to its role in individual experiments, 5alpha-Cholestan-3beta-ol-[d7] is vital for ensuring the quality and comparability of data across different laboratories. usbio.net The use of standardized analytical methods and well-characterized internal standards is a cornerstone of robust scientific research. By providing a common reference point, these standards help to minimize inter-laboratory variability and ensure that results from different studies can be reliably compared and integrated. This is particularly important in large-scale clinical and epidemiological studies where data may be generated at multiple sites.

The table below summarizes the key characteristics of 5alpha-Cholestan-3beta-ol-[d7] and related compounds.

Compound NameCAS NumberMolecular FormulaApplication
5alpha-Cholestan-3beta-ol-[d7] 84061-69-8C27H41D7OInternal standard for mass spectrometry
5alpha-Cholestan-3beta-ol80-97-7C27H48OAnalytical standard in lipid analysis
Cholesterol57-88-5C27H46OPrecursor to steroid hormones and bile acids
7-ketocholesterol566-28-9C27H44O2Marker of oxidative stress
25-hydroxycholesterol2140-46-7C27H46O2Regulator of cholesterol metabolism

Applications As Stable Isotope Tracers in Metabolic Pathway Elucidation

Investigating Sterol Biosynthesis and Turnover Rates

The biosynthesis of cholesterol is a complex process involving multiple enzymatic steps and two major intersecting routes: the Bloch and Kandutsch-Russell pathways. nih.govacs.org Stable isotope labeling, often utilizing deuterium (B1214612), allows researchers to trace the flux of sterol precursors and intermediates through these pathways. nih.govelifesciences.org This methodology has revealed that the proportional flux through these pathways can be highly variable and tissue-specific. nih.govelifesciences.org

Studies utilizing stable isotope tracers have been instrumental in understanding the in vivo synthesis of cholesterol precursors. nih.gov For instance, by using isotopically labeled compounds, researchers can measure the turnover rates of key intermediates like lanosterol. elifesciences.org This approach, often coupled with techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS), allows for the detailed analysis of isotopomer distributions, providing a quantitative measure of sterol synthesis. elifesciences.orgnih.gov Such studies have demonstrated that different tissues may preferentially use one biosynthetic pathway over another, and this preference can be influenced by factors such as sterol levels and the expression of specific enzymes. nih.gov

Studies of Sterol Absorption, Transport, and Efflux Mechanisms

The absorption of dietary sterols and their subsequent transport and efflux are critical processes in maintaining sterol homeostasis. Deuterated sterols, including labeled cholestanol (B8816890), have been employed to investigate the efficiency of intestinal absorption and the role of specific transporters. pnas.org

The use of deuterated sterols allows for precise measurement of their uptake and distribution within various tissues. pnas.org For example, studies in mice using a mixture of deuterated sterols, including cholestanol, have helped to elucidate the role of ATP-binding cassette (ABC) transporters, such as ABCG5 and ABCG8, in limiting the intestinal absorption of dietary sterols. pnas.org By analyzing the levels of labeled sterols in feces and tissues, researchers can calculate the fractional absorption of different sterols. pnas.org Advanced techniques like HPLC-MS/MS with deuterated internal standards are used for the accurate quantification of sterols and their esters in biological samples like plasma. creative-proteomics.com

Once inside the cell, sterols are transported between different organelles, a process known as intracellular trafficking. Stable isotope-labeled sterols are crucial tools for studying this complex process. creative-proteomics.com For instance, understanding how cholesterol and its metabolites are moved within the cell is key to understanding diseases of lipid storage and transport. While direct studies on the intracellular trafficking of 5alpha-Cholestan-3beta-ol-[d7] are not extensively detailed in the provided results, the methodologies used for other labeled sterols, such as deuterated cholesterol, are directly applicable. nih.gov These methods help in determining the localization of sterols within cellular compartments like the endoplasmic reticulum and mitochondria. nih.govmdpi.com

Cellular Uptake and Distribution of Labeled Sterols

Elucidating Enzymatic Transformations of Sterols

Stable isotope tracers are fundamental in identifying and characterizing the enzymes involved in sterol metabolism and their specific reactions.

Echinoderms, such as starfish, possess unique sterol metabolic pathways. iupac.org The use of stable isotopes has been instrumental in studying the conversion of dietary sterols into the specific sterols found in these organisms. scielo.sa.crscielo.sa.cr For example, tracing the fate of labeled compounds allows scientists to understand how these marine invertebrates modify the sterol nucleus and side chain. iupac.org While the provided search results highlight the use of stable isotopes in a general sense for echinoderms, they underscore the power of this technique to unravel novel metabolic conversions. scielo.sa.crscielo.sa.cr For instance, studies can determine whether an organism can synthesize sterols de novo or if it relies on modifying dietary sterols. iupac.org The ability to track the incorporation of labeled precursors into specific end products provides definitive evidence of a metabolic pathway. researchgate.net

Analysis of Enzyme Activity and Specificity Using Deuterated Substrates

Deuterated sterols are invaluable substrates for probing the activity and specificity of enzymes involved in steroid metabolism. nih.gov The use of gas chromatography/mass spectrometry (GC/MS) allows for the sensitive and specific analysis of sterols in biological samples, making it possible to measure the relative abundance of a deuterated substrate and its resulting product, thereby determining relative enzyme activity. nih.gov

This approach has been applied to study enzymes like 24-dehydrocholesterol reductase (DHCR24), which is implicated in the developmental disorder desmosterolosis, and cholesterol-5,6-epoxide hydrolase (ChEH). nih.govnih.gov For example, research has shown that various ligands can inhibit ChEH activity, which is involved in the conversion of cholesterol epoxides to cholestane-3beta,5alpha,6beta-triol. nih.gov Furthermore, studies on the enzymatic conversion of related sterols, such as 5alpha-cholesta-7,14-dien-3beta-ol, in liver microsomes have helped to delineate potential pathways in cholesterol biosynthesis. pitt.edu The kinetic differences that can arise from the presence of deuterium can also provide insights into enzyme mechanisms. frontiersin.org

Exploration of Sterol Interaction with Biological Macromolecules

The interaction of sterols with proteins and lipids is fundamental to numerous cellular functions, from signal transduction to maintaining membrane integrity. 5alpha-Cholestan-3beta-ol-[d7] and other deuterated sterols are key probes in these investigations.

Protein-Cholesterol Binding Studies (e.g., Myd88 protein interaction)

Recent studies have highlighted the critical role of cholesterol in the innate immune response by demonstrating its direct interaction with the myeloid differentiation primary response 88 (MyD88) protein, a key adaptor in Toll-like receptor (TLR) signaling. researchgate.net Research has shown that Myd88 binds cholesterol through a specific recognition domain, and this binding is crucial for the protein's self-oligomerization and the amplification of downstream inflammatory signals. researchgate.netresearchgate.net

To confirm this interaction within a cellular context, researchers cultured macrophage cells with deuterium-labeled cholesterol ([d7]-cholesterol). researchgate.netaai.org Using immunoprecipitation coupled with gas chromatography/mass spectrometry (GC/MS), they detected a significant increase in [d7]-cholesterol associated with Myd88 complexes following cell stimulation with lipopolysaccharide (LPS), a potent immune activator. researchgate.netaai.org This provides direct evidence that cholesterol binds to endogenous Myd88 in response to an inflammatory signal, mechanistically linking cellular cholesterol metabolism to Myd88-dependent inflammatory programs. researchgate.netresearchgate.net

Table 1: Research Findings on Cholesterol-MyD88 Interaction
FindingMethodologyKey ResultReference
MyD88 binds cholesterol directly.In vitro binding assay with 3H-labeled cholesterol and recombinant GST-tagged MyD88.Recombinant MyD88 associated with labeled cholesterol, and this binding was competitively inhibited by unlabeled cholesterol. researchgate.netaai.org
Cholesterol binding promotes MyD88 oligomerization.Native polyacrylamide gel electrophoresis of purified GST-MyD88 incubated with cholesterol.Addition of cholesterol increased the formation of higher-molecular-weight MyD88 oligomers. researchgate.netaai.org
Endogenous MyD88 binds cholesterol in cells upon stimulation.RAW macrophage cells were cultured with deuterium-labeled cholesterol ([d7]-cholesterol) and stimulated with LPS. MyD88 was immunoprecipitated and bound sterol was analyzed by GC/MS.A significant increase in [d7]-cholesterol was detected in MyD88-containing complexes from LPS-activated cells. researchgate.netaai.org
Cholesterol binding is required for signal amplification.Luciferase reporter assays in HEK293T cells with WT and mutant MyD88.Mutations in the cholesterol-binding domain of MyD88 reduced NF-κB activation.

Membrane Dynamics and Lipid Bilayer Interactions

Deuterated cholesterol analogs are essential for studying the behavior of cholesterol in lipid bilayers, which is crucial for understanding the structure and function of cell membranes. Techniques such as solid-state deuterium nuclear magnetic resonance (²H NMR) and neutron scattering rely on the unique properties of deuterium to provide detailed information about membrane structure and dynamics. researchgate.netaai.org

Neutron scattering techniques, used in conjunction with deuterated cholesterol, allow researchers to make specific parts of a complex system, like a lipid bilayer, effectively "invisible" to neutrons. researchgate.net This contrast variation method is invaluable for determining the precise location and distribution of cholesterol within the membrane, showing that it tends to reside asymmetrically, closer to the lipid headgroups. researchgate.net

Table 2: Techniques Using Deuterated Cholesterol for Membrane Studies
TechniqueInformation GainedKey FindingsReference
Solid-State ²H NMRMobility, orientation, and partitioning of cholesterol in membranes. Membrane order and fluidity.Cholesterol mobility is restricted differently by various sphingomyelins. Side-chain deuteration is a sensitive probe of membrane fluidity.
Neutron Scattering (SANS and Reflectometry)Location and distribution of cholesterol within the lipid bilayer. Structure of cholesterol-containing domains.Cholesterol is distributed asymmetrically within the bilayer, positioned closer to the lipid headgroups. Pairs of strongly bound cholesterol molecules can form ordered domains. researchgate.netresearchgate.net

Mechanistic Investigations and Biological Interaction Studies

Probing Reaction Stereochemistry and Kinetic Isotope Effects with Deuterated Analogs

Deuterium (B1214612) labeling is a cornerstone technique for elucidating the mechanisms of enzyme-catalyzed reactions, particularly for probing stereochemistry and measuring kinetic isotope effects (KIEs). The KIE is a phenomenon where the rate of a chemical reaction is altered when a heavier isotope is substituted for a lighter one at or near the bond-breaking site. wikipedia.orgportico.org This effect arises because the heavier isotope, such as deuterium, forms a stronger chemical bond than hydrogen, requiring more energy to break. portico.orgunam.mx Consequently, reactions involving the cleavage of a carbon-deuterium (C-D) bond are slower than those involving a carbon-hydrogen (C-H) bond. portico.org A primary KIE (where the rate-determining step involves breaking the bond to the isotope) greater than 2 is considered significant. portico.org

This principle is powerfully applied in mechanistic enzymology. For example, in a study of oleate (B1233923) Δ12 desaturase, which introduces a double bond into a fatty acid, researchers used specifically deuterated substrates to pinpoint the initial site of oxidation. gsartor.org By comparing the reaction rates of the deuterated and non-deuterated substrates, they observed a large KIE at the C-12 position but a negligible effect at C-13. gsartor.org This finding strongly indicated that the initial hydrogen abstraction, the rate-limiting step, occurs at C-12. gsartor.org

Table 1: Kinetic Isotope Effect (KIE) in the Oleate Δ12 Desaturase Reaction gsartor.org
Substrate Position of Deuterium LabelObserved KIE (kH/kD)Interpretation
C-127.3 ± 0.4Significant primary KIE; C12-H bond cleavage is the rate-determining step.
C-131.05 ± 0.04Negligible KIE; C13-H bond cleavage is not rate-limiting.

Similarly, understanding the stereochemistry of sterol modifications is crucial. For instance, the conversion of cholesterol to cholesta-5,7-dien-3beta-ol in insects, a precursor to the molting hormone ecdysone, involves the stereospecific removal of the 7β-hydrogen atom. nih.gov Using a specifically deuterated analog like 5alpha-Cholestan-3beta-ol-[d7] in such studies would allow researchers to confirm the precise stereochemical course of the enzymatic reaction by tracking the fate of the deuterium label in the product.

Elucidating Molecular Mechanisms of Sterol-Related Cellular Processes

Isotopically labeled sterols are instrumental in deciphering the complex mechanisms of sterol transport, storage, and membrane interactions at a cellular level. The ability to distinguish the probe from the endogenous pool of sterols allows for precise tracking and visualization.

Highly deuterated cholesterol analogs have been successfully used with advanced imaging techniques like stimulated Raman scattering (SRS) microscopy to visualize cholesterol metabolism and storage in living cells. nih.govresearchgate.netnih.gov In one study, a highly deuterated cholesterol probe was rapidly taken up by mammalian cells and metabolized by acyl-CoA cholesterol acyltransferase, leading to its storage in lipid droplets as cholesteryl esters. nih.govnih.gov Hyperspectral SRS imaging revealed a surprising heterogeneity in lipid droplets; some preferentially stored unesterified deuterated cholesterol, while others accumulated the deuterated cholesteryl esters. nih.gov This demonstrates the power of deuterated probes to uncover compartmentalization in cellular lipid metabolism.

Furthermore, side-chain deuterated cholesterol has been employed to investigate the physical properties of cell membranes. Using solid-state 2H NMR, researchers could monitor how cholesterol partitions between different lipid environments, such as the liquid-ordered (Lo) and liquid-disordered (Ld) phases, which model lipid rafts. rsc.org A deuterium label on the flexible side-chain was found to be particularly sensitive to the order of surrounding lipids, making it an excellent sensor for membrane fluidity. rsc.org

Table 2: Application of Deuterated Sterols in Cellular Process Studies
Deuterated AnalogTechnique UsedCellular Process InvestigatedKey FindingReference
D38-CholesterolStimulated Raman Scattering (SRS) MicroscopyIntracellular cholesterol storage and esterificationLipid droplets show heterogeneous storage of free cholesterol vs. cholesteryl esters. nih.govnih.gov
24-d-CholesterolSolid-State 2H NMRCholesterol partitioning in model membranesThe side-chain deuterium label sensitively reports on membrane order and lipid phase partitioning. rsc.org

Assessment of Sterol Roles in Cellular Signaling Pathways

Tracing the metabolic fate of deuterated sterols provides critical insights into their roles in cellular signaling. Many signaling molecules are themselves steroids or are derived from sterol precursors. Understanding the flux through these biosynthetic pathways is essential for comprehending the regulation of signaling events.

For example, the biosynthesis of ecdysones, the primary steroid hormones in arthropods that control development and molting, begins with dietary sterols like cholesterol. nih.gov The conversion of cholesterol involves multiple enzymatic steps, including the formation of intermediates like cholesta-5,7-dien-3beta-ol. nih.gov By using deuterated precursors, researchers can trace the entire pathway, quantify the efficiency of each conversion step, and identify potential regulatory points that could impact the final hormone concentration and thus the signaling cascade.

Moreover, altered cholesterol metabolism is a hallmark of numerous human diseases, from cardiovascular disorders to neurological conditions. nih.gov Deuterated probes allow for the direct examination of metabolic pathways in live biological systems, offering a unique window into the cellular machinery at work. researchgate.net For instance, following the uptake and esterification of deuterated cholesterol can reveal dysfunctions in cellular homeostasis that may underlie disease pathology. researchgate.net By linking the metabolic fate of sterols to cellular phenotypes and responses, these probes help to assess the downstream consequences on signaling pathways that govern cell growth, aging, and oncogenesis. researchgate.net

Advanced Analytical Spectrometric Techniques for Characterization and Quantification

Mass Spectrometry Methodologies

Mass spectrometry (MS) is the primary technique for the analysis of 5alpha-Cholestan-3beta-ol-[d7]. Its capacity to distinguish molecules by their mass-to-charge ratio (m/z) is critical for differentiating the deuterated standard from the endogenous analyte.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a robust and frequently used method for analyzing volatile compounds like sterols. mdpi.com A significant drawback of GC for this purpose is the necessity for chemical derivatization, typically trimethylsilylation (TMS), to enhance volatility and prevent compound degradation at high temperatures. researchgate.netmun.ca This derivatization step, while effective, can make the analytical process more laborious. usask.ca

Electron Ionization (EI) is a hard ionization technique that generates extensive fragmentation, producing a characteristic mass spectrum that serves as a molecular fingerprint. mdpi.com For the TMS derivative of 5alpha-Cholestan-3beta-ol-[d7], the EI spectrum shows a predictable fragmentation pattern. The molecular ion peak is often present, but fragment ions resulting from cleavages of the steroid nucleus and the loss of the trimethylsilyl (B98337) group are more prominent. The seven deuterium (B1214612) atoms cause a +7 mass unit shift in the molecular ion and key fragment ions compared to the non-deuterated version, which is fundamental to its function as an internal standard. While a specific spectrum for 5alpha-Cholestan-3beta-ol-[d7] is not publicly available, the table below illustrates the expected prominent ions for its non-deuterated counterpart, 5alpha-Cholestan-3beta-ol-TMS, from which the corresponding [d7] ions can be inferred.

Table 1: Characteristic GC-EI-MS Ions of 5alpha-Cholestan-3beta-ol-TMS and Inferred Ions for its [d7] Analog

Ion DescriptionNon-Deuterated m/zInferred [d7] Analog m/z
Molecular Ion [M]⁺460467
Loss of Methyl Group [M-CH₃]⁺445452
Loss of Trimethylsilanol [M-TMSOH]⁺370377
Characteristic Steroid Nucleus Fragment215215/222*
Fragmentation of the steroid nucleus itself may or may not retain the deuterated portion, leading to potential fragments at both masses.

To improve sensitivity and selectivity, especially in complex samples, GC-MS can be operated in Selected Ion Monitoring (SIM) mode. nih.gov In SIM, the mass spectrometer is programmed to detect only a few specific, characteristic ions of the target analyte. usask.canih.gov This enhances the signal-to-noise ratio, enabling lower detection limits compared to full-scan mode. usask.ca For 5alpha-Cholestan-3beta-ol-[d7], this would involve monitoring its unique, high-mass fragment ions. Selected Reaction Monitoring (SRM), a tandem MS (MS/MS) technique, offers even greater specificity by monitoring a distinct fragmentation reaction, further reducing matrix interference. nih.gov

Electron Ionization (EI) Spectra Analysis of 5alpha-Cholestan-3beta-ol-[d7]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a preferred method for sterol analysis, providing high sensitivity and specificity, often without requiring derivatization. usask.canih.gov This simplifies sample preparation and makes it ideal for high-throughput applications. nih.gov

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are common soft ionization techniques for LC-MS. researchgate.net Neutral molecules like sterols are often difficult to ionize efficiently with ESI. nih.govbohrium.com Consequently, APCI is generally the superior and more widely adapted technique for sterol analysis, as it provides more consistent ionization and greater ion intensity. usask.ca In positive ion APCI mode, sterols typically dehydrate to form a prominent [M+H-H₂O]⁺ ion. usask.camdpi.com

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive tandem MS technique used for quantification. lcms.czlipidmaps.org In an MRM experiment, a specific precursor ion for the target analyte is selected, fragmented, and a resulting characteristic product ion is monitored. mdpi.comnih.gov This precursor-product ion pair, or "transition," is a unique signature for the analyte, minimizing interferences. nih.gov The use of a stable isotope-labeled internal standard like 5alpha-Cholestan-3beta-ol-[d7] is crucial in MRM assays to correct for matrix effects and variations during the analytical process. lipidmaps.org The deuterated standard has its own unique MRM transition due to its higher mass, allowing for precise and accurate quantification of the endogenous analyte.

Table 2: Exemplary MRM Transitions for Sterol Analysis using LC-APCI-MS/MS This table shows transitions for a similar deuterated standard, d6-cholesterol, to illustrate the principle.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ion Type
Cholesterol (Analyte)369.3161.1[M+H-H₂O]⁺
d6-Cholesterol (Internal Standard)375.3161.1[M+H-H₂O]⁺
Data derived from principles outlined in referenced studies. mdpi.comnih.gov
Fragmentation Analysis and Signature MS/MS Fragments of Deuterated Sterols

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation of sterols, including deuterated analogs like 5α-Cholestan-3β-ol-[d7]. The fragmentation patterns observed in MS/MS spectra provide a fingerprint for the molecule, allowing for its identification and the localization of the deuterium labels.

In the analysis of deuterated sterols, the fragmentation generally follows predictable pathways, including losses of a methyl group (-CH₃), water (-H₂O), or portions of the side-chain. researchgate.net The resulting fragment ions will have a higher mass-to-charge ratio (m/z) corresponding to the number of deuterium atoms retained in the fragment. For instance, mass spectra of deuterated sterols show characteristic ions for [M]+, [M+-CH₃], [M+-CH₃-H₂O], and fragments corresponding to the loss of the side chain. researchgate.net

Derivatization is often employed to enhance ionization efficiency and direct fragmentation pathways. Girard P (GP) hydrazine (B178648) derivatization of the 3-keto group (after oxidation of the 3β-hydroxy group) introduces a charged moiety, leading to characteristic fragmentation patterns upon tandem MS analysis. nih.govucl.ac.uk This technique improves sensitivity and specificity in complex biological matrices. nih.govresearchgate.net Aziridination is another derivatization strategy that can pinpoint the location of double bonds within the sterol structure by producing specific diagnostic fragment ions upon collision-induced dissociation. acs.org

For non-deuterated 5α-Cholestan-3β-ol, common fragments in mass spectrometry are observed. When analyzing sterols like cholesterol, which is structurally similar to cholestanol (B8816890), using atmospheric pressure chemical ionization (APCI), a prominent fragment ion is often seen at m/z 147. frontiersin.org The specific fragmentation of 5α-Cholestan-3β-ol-[d7] will depend on the location of the seven deuterium atoms, as different fragment ions will retain different numbers of these labels, allowing for their localization within the molecule. The use of appropriate deuterated internal standards is crucial for accurate quantification in complex samples, as they compensate for variations during sample preparation and analysis. uzh.chnih.gov

Table 1: Common Fragmentation Patterns in Sterol Mass Spectrometry

Precursor IonFragmentation EventResulting FragmentSignificance
[M]+Loss of a methyl group[M-CH₃]+Indicates the sterol backbone
[M]+Loss of water[M-H₂O]+Characteristic of sterols with a hydroxyl group
[M]+Side-chain cleavageVariesProvides information on the side-chain structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Deuterium Localization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the complete structural analysis of steroids and for precisely locating deuterium atoms within a molecule like 5α-Cholestan-3β-ol-[d7]. rsc.orgepdf.pub Both ¹H NMR and ²H NMR are utilized for this purpose.

In ¹H NMR, the absence or reduced intensity of signals at specific chemical shifts, when compared to the non-deuterated standard, indicates the position of deuterium substitution. Furthermore, protons attached to heteroatoms like oxygen can be identified by deuterium exchange, where adding D₂O to the sample results in the disappearance of the XH proton signal in the spectrum. ethernet.edu.et

²H NMR directly detects the deuterium nuclei, providing a definitive confirmation of their presence and chemical environment. By analyzing the ²H NMR spectrum, researchers can determine the exact sites of deuteration on the sterol skeleton. researchgate.net This is particularly useful in metabolic studies to trace the pathways of deuterated compounds. ansto.gov.au

For complex molecules, two-dimensional (2D) NMR techniques are often employed to resolve overlapping signals and establish connectivity between atoms. The production of uniformly deuterated sterols, often through biological systems like modified yeast, is important for a variety of analytical studies, including NMR. ansto.gov.aursc.org The analysis of ¹³C NMR spectra of deuterated sterols can also provide information on site-specific deuteration levels. rsc.orgrsc.org

Table 2: NMR Techniques for Deuterated Sterol Analysis

NMR TechniqueInformation ProvidedApplication to 5α-Cholestan-3β-ol-[d7]
¹H NMRLocation of protons, structural connectivityIdentifies sites of deuterium substitution by signal absence/reduction
²H NMRDirect detection of deuterium nucleiConfirms the presence and precise location of the seven deuterium atoms
¹³C NMRCarbon skeleton frameworkReveals site-specific deuteration levels through isotopic shifts
2D NMR (e.g., COSY, HSQC)Correlation between nucleiElucidates the complete molecular structure and confirms deuterium positions

Chromatographic Separation Techniques

Chromatography is essential for isolating and purifying 5α-Cholestan-3β-ol-[d7] from complex mixtures prior to its characterization and quantification. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common techniques employed, often in conjunction with a sample clean-up step using solid-phase extraction (SPE).

High-Performance Liquid Chromatography (HPLC) for Sterol Resolution

HPLC is a versatile technique for the separation of sterols. lcms.cz Reversed-phase HPLC is the most widely used mode, where a non-polar stationary phase (like C18) is used with a polar mobile phase. sepscience.com This setup is effective for separating a wide range of sterols, including 5α-Cholestan-3β-ol. researchgate.netnih.gov

The choice of mobile phase is critical for achieving optimal resolution. A common mobile phase for sterol separation is a gradient of methanol (B129727) and water or acetonitrile (B52724) and water. nih.govlcms.cz The addition of modifiers like ammonium (B1175870) formate (B1220265) can improve peak shape and ionization efficiency when HPLC is coupled with mass spectrometry (LC-MS). nih.gov For instance, a binary gradient of methanol and water containing 5mM ammonium acetate (B1210297) on a reverse-phase C18 column has been successfully used to resolve sterols. nih.gov

To enhance detection by UV, sterols can be derivatized. A method for the simultaneous determination of 5α-cholestan-3β-ol and cholesterol involves derivatization with benzoyl chloride, followed by reversed-phase HPLC with UV detection at 228 nm. nih.gov The separation of closely eluting isomers, such as lathosterol (B1674540) and cholesterol, can be improved by using columns with smaller particle sizes. lcms.cz

Table 3: Example HPLC Parameters for Sterol Separation

ParameterConditionReference
Column Purospher Star RP-18e (125 x 2 mm, 3 µm) researchgate.net
Mobile Phase Gradient of water/methanol vs. methanol/acetone/n-hexane researchgate.net
Detection Mass Spectrometry (MS) researchgate.net
Derivatization Benzoyl derivatives for UV detection nih.gov

Gas Chromatography (GC) Column Selection and Optimization

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a highly sensitive and specific method for sterol analysis. mdpi.com Proper column selection is crucial for achieving the desired separation.

For sterol analysis, non-polar or mid-polarity columns are typically used. aocs.orgresearchgate.net A common stationary phase is a bonded poly(5% diphenyl/95% dimethyl siloxane), which is suitable for the reproducible analysis of various sterols. gcms.cz While a non-polar column can separate many sterols, a mid-polarity column may be necessary to resolve sterol and stanol peaks or Δ5-sterols from Δ7-sterols. aocs.org

Optimization of GC conditions is essential for good chromatographic performance. aocs.org This includes optimizing the injector temperature (typically 250-300°C), oven temperature program, and carrier gas flow rate. mdpi.com A temperature program might start at 200°C, then ramp up to 300°C to elute all sterols. mdpi.com Derivatization of sterols to their trimethylsilyl (TMS) ethers is a common practice to increase their volatility and improve peak shape. aocs.orgcsic.es

Table 4: Typical GC Column and Conditions for Sterol Analysis

ParameterConditionReference
Column SAC™-5 (30m x 0.25mm ID, 0.25µm film) gcms.cz
Stationary Phase 5% phenyl/95% dimethylpolysiloxane gcms.cz
Injector Temperature 250-300°C aocs.org
Detector Flame Ionization (FID) or Mass Spectrometry (MS) aocs.org
Derivatization Trimethylsilyl (TMS) ethers aocs.org

Solid-Phase Extraction (SPE) for Sample Clean-up

Solid-phase extraction (SPE) is a widely used technique for sample preparation, allowing for the isolation and concentration of sterols from complex matrices like biological fluids or food samples. nih.gov SPE is often preferred over traditional liquid-liquid extraction as it is faster, uses smaller volumes of organic solvents, and can be more selective. mdpi.com

Various SPE sorbents are available, with the choice depending on the nature of the sample matrix and the target analytes. For sterol analysis, common choices include silica (B1680970), C18, and amino-propyl bonded silica cartridges. acs.org A combination of different cartridges can be used for more complex samples. For example, a sequence of a silica cartridge followed by an NH₂ cartridge has been found to be effective for removing matrix components in the analysis of cholesterol oxidation products. acs.org

The SPE procedure typically involves four steps: conditioning the cartridge, loading the sample, washing away interferences, and eluting the analytes of interest. nih.gov For instance, to extract cholesterol from biological samples, a molecularly imprinted polymer SPE cartridge can be conditioned with n-hexane, the sample loaded in n-hexane, washed with n-hexane and a n-hexane:toluene mixture, and finally eluted with a chloroform (B151607):ethanol:acetic acid mixture. nih.gov

Table 5: Common SPE Cartridges for Sterol Clean-up

SPE Cartridge TypeSorbent ChemistryTypical Application
C18Octadecyl-bonded silica (Reversed-phase)Removal of nonpolar interferences like fats
SilicaSilica gel (Normal-phase)Separation of lipid classes
Amino (NH₂)Aminopropyl-bonded silicaRemoval of sugars and fatty acids
Diatomaceous EarthInert supportSolid-supported liquid-liquid extraction

Future Perspectives and Research Directions

Emerging Applications in Comprehensive Lipidomics and Metabolomics Research

The fields of lipidomics and metabolomics aim to comprehensively identify and quantify the vast array of lipids and metabolites in a biological system. avantiresearch.com A significant challenge in this endeavor is achieving accurate quantification due to the chemical complexity of the lipidome and the potential for analytical variability. avantiresearch.comacs.org Stable isotope-labeled internal standards, such as 5alpha-Cholestan-3beta-ol-[d7], are indispensable for overcoming these challenges. lipidmaps.orgnih.gov

The use of deuterated standards enables the stable isotope dilution method, which is considered the gold standard for quantitative analysis in mass spectrometry. nih.govlipidmaps.org By adding a known amount of 5alpha-Cholestan-3beta-ol-[d7] to a sample at the beginning of the workflow, any loss of the analyte during extraction, derivatization, or analysis can be precisely accounted for by monitoring the signal ratio of the analyte to the standard. nih.govlcms.cz This approach significantly improves the accuracy, precision, and reproducibility of quantification, which is crucial for identifying subtle but biologically significant changes in metabolite concentrations. lipidmaps.orgacs.org

Emerging applications are expanding from targeted analysis of a few sterols to large-scale, quantitative profiling of the entire sterol-ome. In this context, 5alpha-Cholestan-3beta-ol-[d7] is used in comprehensive lipidomics platforms to reliably measure cholestanol (B8816890) levels in various biological matrices. lcms.czcreative-proteomics.com Cholestanol is a biomarker for certain metabolic disorders, including cerebrotendinous xanthomatosis (CTX). creative-proteomics.com Accurate measurement is therefore essential for research into disease mechanisms and diagnostics. Modern platforms utilize advanced separation techniques like liquid chromatography (LC) and differential mobility spectrometry (DMS) coupled with tandem mass spectrometry (MS/MS) to resolve and quantify hundreds of lipid species simultaneously, a feat that relies heavily on a comprehensive suite of internal standards. acs.orglcms.cz

Table 1: Applications of Deuterated Sterol Standards in Lipidomics/Metabolomics

Research AreaAnalytical ApproachBiological MatrixPurpose of Deuterated Standard
Metabolic Disorder Studies LC-MS/MSPlasma, SerumAccurate quantification of cholestanol for biomarker discovery and validation in diseases like CTX. creative-proteomics.com
Nutritional Lipid Analysis GC-MS, LC-MSPlasma, TissuesTracing the metabolic fate of dietary sterols and understanding their absorption and conversion. mdpi.comcambridge.org
Neuroscience Research LC-MS/MSBrain Tissue, CSFInvestigating the role of sterol metabolism in neurodegenerative diseases. isotope.commdpi.com
Comprehensive Lipid Profiling RPLC/Q-TOF MSPlasmaPart of a standard mixture for broad, quantitative analysis of multiple lipid classes. lcms.cz

Integration with Multi-Omics Approaches for Holistic Biological Insights

Systems biology aims to understand the complex interactions within a biological system by integrating data from multiple "omics" layers, including genomics, transcriptomics, proteomics, and metabolomics. mdpi.com A significant hurdle in multi-omics integration is the difficulty in correlating data from different analytical platforms and experimental designs. nih.gov Metabolomics, which provides a direct functional readout of cellular activity, is a crucial component of this integrated approach. frontiersin.org

The quantitative accuracy afforded by stable isotope-labeled standards like 5alpha-Cholestan-3beta-ol-[d7] is paramount for meaningful multi-omics studies. nih.govomicstutorials.com By providing robust and precise measurements of metabolite levels, these standards enable researchers to build more reliable models that connect genetic variations (genomics) and gene expression changes (transcriptomics) with protein levels (proteomics) and subsequent metabolic outputs. mdpi.com For instance, researchers can confidently correlate the expression level of a gene involved in sterol biosynthesis with the measured concentration of its product, a connection that would be tenuous without accurate quantification.

Stable isotope labeling can also be used in fluxomics, a branch of metabolomics that measures the rates of metabolic reactions. nih.govelifesciences.org By introducing a labeled precursor (e.g., deuterated water or amino acids) into a biological system, researchers can trace the label's incorporation into downstream metabolites over time. elifesciences.orgahajournals.org The use of 5alpha-Cholestan-3beta-ol-[d7] as a quantitative reference in such studies allows for the precise determination of the newly synthesized fraction of cholestanol, providing insights into the dynamics of sterol metabolic networks under various physiological or pathological conditions. nih.govelifesciences.org This dynamic data is invaluable for constructing predictive models of metabolic pathways and understanding how they are regulated. frontiersin.org

Advancements in Deuterated Sterol Synthesis and Purity Assessment

The utility of 5alpha-Cholestan-3beta-ol-[d7] is contingent on its availability in high chemical and isotopic purity. Advances in both chemical synthesis and biosynthesis are continually improving the accessibility and quality of deuterated sterols. arkat-usa.orgrsc.org

Chemical synthesis offers precise control over the location of deuterium (B1214612) labels (regioselectivity). arkat-usa.org Methods have been developed for site-specific deuterium incorporation at various positions on the sterol backbone and side chain. arkat-usa.orgnih.gov These syntheses can be complex, often involving multiple steps of protection, deuteration, and deprotection. For example, deuterium can be introduced via the reduction of a ketone with a deuterated reducing agent like sodium borodeuteride or through base-catalyzed exchange reactions using deuterium oxide. nih.govresearchgate.net

Alternatively, biosynthetic approaches using engineered microorganisms, such as the yeast Saccharomyces cerevisiae, have emerged as a powerful method for producing uniformly deuterated sterols. rsc.orgrsc.org By growing yeast in a medium containing deuterium oxide (heavy water), the organism's metabolic machinery incorporates deuterium throughout the structure of the biomolecules it produces, including sterols. rsc.orgill.eu While this method may not offer site-specificity, it is effective for generating highly deuterated compounds that are useful in applications like neutron scattering and as internal standards where a significant mass shift is desirable. rsc.orgrsc.org

Assessing the purity of the final product is a critical step. Mass spectrometry is used to confirm the molecular weight and determine the degree of deuterium incorporation, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and confirms the specific sites of labeling. arkat-usa.orgrsc.org Chromatographic techniques, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are used to ensure chemical purity by separating the desired compound from any unlabeled precursors or reaction byproducts. rsc.orglgcstandards.com

Table 2: Comparison of Synthesis Strategies for Deuterated Sterols

Synthesis MethodAdvantagesDisadvantagesKey Techniques
Chemical Synthesis High regioselectivity (site-specific labeling). arkat-usa.orgOften multi-step, complex, and lower yield. arkat-usa.orgReduction with deuterated reagents (e.g., LiAlD4), H-D exchange reactions. arkat-usa.orgresearchgate.net
Biosynthesis Can produce uniformly and highly deuterated compounds; potentially more scalable. rsc.orgrsc.orgLabeling is not site-specific; requires extensive purification from other cellular lipids. rsc.orgEngineered yeast/bacteria, culture in D2O medium, silver-ion chromatography for purification. rsc.orgrsc.org

Potential for Novel Mechanistic Discoveries in Sterol Biochemistry

Isotopically labeled compounds are powerful probes for elucidating biochemical mechanisms and pathways. arkat-usa.org The use of deuterated sterols like 5alpha-Cholestan-3beta-ol-[d7] and its precursors allows researchers to investigate the intricate details of sterol biochemistry. nih.govacs.org

One key application is in studying enzyme mechanisms through the kinetic isotope effect (KIE). The KIE describes the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. Because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, reactions that involve breaking this bond will proceed more slowly with the deuterated substrate. By synthesizing sterols with deuterium at specific positions and measuring the reaction rates with enzymes involved in sterol metabolism, researchers can determine whether a particular C-H bond is broken in the rate-determining step of the reaction, providing crucial evidence for the proposed catalytic mechanism. arkat-usa.orgsigmaaldrich.com

Furthermore, deuterated sterols are invaluable as tracers to map metabolic pathways. elifesciences.orgahajournals.org By administering a labeled sterol to cells or an organism, scientists can follow its conversion into various metabolites using mass spectrometry. elifesciences.orgnih.gov This has been instrumental in delineating the complex network of cholesterol biosynthesis, including the Bloch and Kandutsch-Russell pathways. elifesciences.org For example, feeding experiments with labeled cholesterol have helped identify previously unknown metabolites and clarify the sequence of enzymatic reactions in both vertebrates and invertebrates. lgcstandards.comnih.gov The use of 5alpha-Cholestan-3beta-ol-[d7] and related labeled compounds will continue to be central to discovering new enzymes, metabolic intermediates, and regulatory control points in sterol biochemistry. acs.orgnih.gov

Q & A

Basic Research Questions

Q. What is the role of 5α-Cholestan-3β-ol-[d7] as an internal standard in lipid analysis, and how should it be integrated into experimental workflows?

  • Methodological Answer : This deuterated sterol is used to improve quantification accuracy in HPLC and GC-MS by correcting for matrix effects and instrument variability. Researchers should prepare a calibration curve using serial dilutions of the deuterated standard alongside analytes. Isotopic separation must be verified via mass spectrometry to avoid overlap with non-deuterated analogs .

Q. How should researchers address solubility limitations of 5α-Cholestan-3β-ol-[d7] in aqueous systems during sample preparation?

  • Methodological Answer : Due to its insolubility in water ( ), dissolve the compound in organic solvents (e.g., chloroform or ethanol) before mixing with aqueous buffers. For cell culture studies, use carrier proteins like bovine serum albumin (BSA) to stabilize the sterol in media .

Q. What storage conditions are critical to preserve the stability of 5α-Cholestan-3β-ol-[d7] in long-term studies?

  • Methodological Answer : Store aliquots in airtight, light-resistant containers at −20°C under inert gas (e.g., argon) to prevent oxidation. Regularly validate purity via NMR or LC-MS, as degradation products can interfere with quantification .

Advanced Research Questions

Q. How does deuterium labeling in 5α-Cholestan-3β-ol-[d7] influence its chromatographic behavior compared to the non-deuterated form?

  • Methodological Answer : The deuterium isotope effect slightly delays retention in reversed-phase HPLC due to increased molecular mass and altered hydrophobicity. Optimize gradient elution parameters (e.g., acetonitrile:water ratios) to resolve deuterated and non-deuterated peaks. Validate separation using high-resolution MS/MS to confirm isotopic purity .

Q. What experimental controls are essential when using 5α-Cholestan-3β-ol-[d7] in enzyme inhibition assays targeting sterol-modifying enzymes?

  • Methodological Answer : Include negative controls with non-deuterated 5α-Cholestan-3β-ol to assess isotopic interference. Pre-incubate enzymes with the deuterated compound to test competitive inhibition kinetics. Use radiometric assays (e.g., ³H-labeled substrates) to quantify enzyme activity changes, ensuring the deuterated analog does not alter binding affinities .

Q. How can researchers resolve contradictions in reported solubility or stability data for 5α-Cholestan-3β-ol-[d7] across studies?

  • Methodological Answer : Discrepancies often arise from variations in solvent purity, temperature, or measurement techniques. Replicate experiments under standardized conditions (e.g., USP-class solvents, controlled humidity). Publish raw data (e.g., NMR spectra, chromatograms) to enable cross-study validation, adhering to reporting guidelines in and .

Q. What statistical approaches mitigate variability when using 5α-Cholestan-3β-ol-[d7] in heterogeneous biological models (e.g., tissue-specific lipidomics)?

  • Methodological Answer : Apply mixed-effects models to account for subgroup variability (e.g., tissue type, metabolic state). Use power analysis to determine sample sizes sufficient to detect deuterium tracer incorporation rates. Share datasets in public repositories (e.g., Metabolomics Workbench) for meta-analysis .

Methodological Best Practices

  • Synthesis & Purity Validation : For novel derivatives, characterize intermediates via ¹H/¹³C NMR and high-resolution MS. Report synthetic yields and purification steps (e.g., column chromatography conditions) to ensure reproducibility .
  • Data Reporting : Adhere to the Beilstein Journal of Organic Chemistry guidelines ():
    • Include raw chromatographic data and statistical codes in supplementary materials.
    • Disclose batch-specific purity certificates ( ) and lot numbers for reagents.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.